4-(Aminomethyl)-2-((dimethylamino)methyl)phenol dihydrobromide, also known by its chemical name and CAS number 1820704-99-1, is a compound that falls under the category of organic chemistry. It is a derivative of phenol, characterized by the presence of both amino and dimethylamino functional groups. This compound is primarily utilized in research settings due to its unique chemical properties and potential applications in various scientific fields.
This compound is classified as an amino alcohol and phenolic compound. It is often sourced from chemical suppliers such as BenchChem and AChemBlock, which provide detailed specifications including purity levels, molecular weight, and structural formulas. The molecular formula for 4-(Aminomethyl)-2-((dimethylamino)methyl)phenol dihydrobromide is C10H18Br2N2O, with a molecular weight of approximately 342.07 g/mol .
The synthesis of 4-(Aminomethyl)-2-((dimethylamino)methyl)phenol dihydrobromide can be achieved through various organic synthesis techniques. One common method involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The synthesis may utilize a one-step approach focusing on the formation of the aminomethyl and dimethylaminomethyl groups on the phenolic structure.
The synthesis typically requires specific reagents such as bromine for the dihydrobromide formation and may involve solvents like ethanol or methanol. The reaction conditions, including temperature and time, are critical for optimizing yield and purity. Advanced synthetic routes may employ AI-powered tools to predict feasible pathways based on existing chemical databases.
The molecular structure of 4-(Aminomethyl)-2-((dimethylamino)methyl)phenol dihydrobromide can be represented using various structural formulas:
InChI=1S/C10H16N2O.2BrH/c1-12(2)7-9-5-8(6-11)3-4-10(9)13;;/h3-5,13H,6-7,11H2,1-2H3;2*1H
CN(C)CC1=C(C=CC(=C1)CN)O.Br.Br
The compound's data includes:
4-(Aminomethyl)-2-((dimethylamino)methyl)phenol dihydrobromide can participate in several chemical reactions due to its reactive functional groups. These reactions may include nucleophilic substitutions, electrophilic aromatic substitutions, or condensation reactions.
The compound's reactivity profile allows it to engage in reactions typical of both amines and phenols. For instance, it can undergo alkylation reactions where it acts as a nucleophile or participate in coupling reactions to form more complex structures.
The mechanism of action for 4-(Aminomethyl)-2-((dimethylamino)methyl)phenol dihydrobromide often relates to its role as a building block in medicinal chemistry or materials science. Its aminomethyl group can interact with various biological targets or be involved in polymerization processes.
While specific biological mechanisms may vary depending on application, studies have shown that compounds with similar structures can exhibit significant biological activity, including enzyme inhibition or receptor modulation.
The physical properties of 4-(Aminomethyl)-2-((dimethylamino)methyl)phenol dihydrobromide include:
Chemical properties include:
4-(Aminomethyl)-2-((dimethylamino)methyl)phenol dihydrobromide finds applications in various scientific fields:
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8